5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multicomponent reactions or one-pot synthesis methods, which are efficient for generating complex structures. For example, novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives, which share structural similarities with the target compound, have been synthesized through one-pot four-component condensation reactions. This method involves dimedone, α-ionone, ammonium acetate, and benzaldehyde derivatives, highlighting a versatile approach to synthesizing quinoline derivatives with potential antioxidant activity (Fındık, Ceylan, & Elmastaş, 2012).

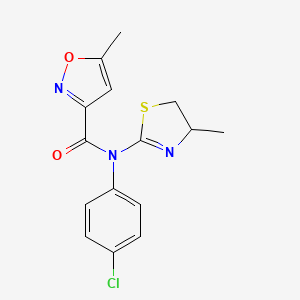

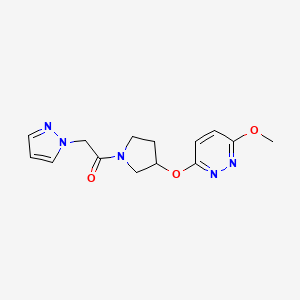

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by X-ray crystallography, which provides insights into their crystalline form and atomic configuration. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been studied, revealing the structural details through X-ray structural analysis, which is crucial for understanding the chemical behavior and reactivity of these compounds (Rudenko et al., 2013).

Chemical Reactions and Properties

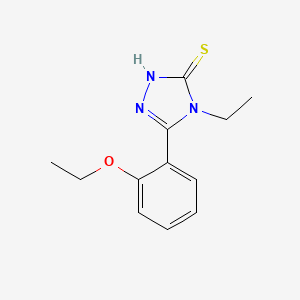

Quinoline derivatives undergo various chemical reactions that modify their structure and properties. The reaction of dimethyl acetylenedicarboxylate with 2,3-dihydro-2-thioxoquinazolin-4(1H)-one, for example, yields cycloadducts whose structures were elucidated by spectroscopy and confirmed by X-ray crystallography. These reactions are significant for the functionalization and diversification of quinoline compounds (Giannola et al., 1986).

Wissenschaftliche Forschungsanwendungen

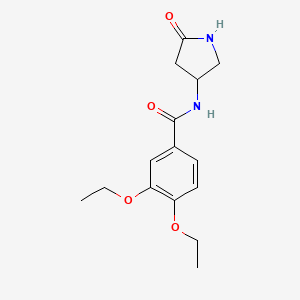

Antioxidant Properties

Research has indicated that compounds similar to 5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate, such as ethoxyquin and its analogues, possess significant antioxidant efficacy. These substances have been studied for their potential to protect valuable polyunsaturated fatty acids in fish meal against oxidation, with some analogues matching or even surpassing the effectiveness and cost-efficiency of ethoxyquin. The conversion of these compounds into potent antioxidants in their own right upon storage further underscores their potential utility in preserving meal lipids against oxidation (de Koning, 2002).

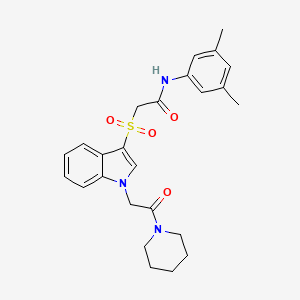

Potential in Drug Development

Antiviral Applications : Certain 4-oxo-dihydroquinoline compounds have demonstrated efficacy as new antiviral drugs, particularly against the herpes simplex virus (HSV). These compounds have been shown to suppress both the DNA polymerase of HSV and virus replication in cells, suggesting their potential as therapeutic agents in managing viral infections (Zhang Yi-zh, 2006).

Anticancer and Anti-inflammatory Effects : The leaves of Annona muricata L., which contain related compounds, have been explored for their anti-inflammatory and anticancer activities. These studies provide evidence-based support for the ethnomedicinal use of the plant in treating diseases such as cancer and inflammation, highlighting the therapeutic potential of its components (Abdul Wahab et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

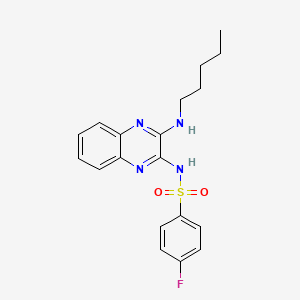

It is known that quinolin-2 (1 h )-ones, which are structurally similar to this compound, have been used as effective structures for the inhibition of key receptor tyrosine kinases (rtks) involved in the formation and maintenance of the tumor vasculature, such as vascular endothelial growth factor receptor (vegfr) and platelet-derived growth factor receptor (pdgfr) kinases .

Mode of Action

Based on its structural similarity to quinolin-2 (1 h )-ones, it can be hypothesized that it may interact with its targets (like rtks) and induce changes that inhibit their function .

Biochemical Pathways

Given its potential interaction with rtks, it may affect pathways related to cell proliferation and angiogenesis .

Result of Action

Based on its structural similarity to quinolin-2 (1 h )-ones, it can be hypothesized that it may inhibit the function of its targets, leading to potential anti-angiogenic and anti-proliferative effects .

Eigenschaften

IUPAC Name |

(5,7-dimethyl-2-oxo-1H-quinolin-8-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-7-6-8(2)13(17-9(3)15)12-10(7)4-5-11(16)14-12/h4-6H,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPQHXSLEALHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC(=O)N2)OC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2496542.png)

![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)

![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)

![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)

![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)